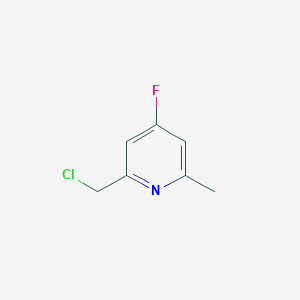

2-(Chloromethyl)-4-fluoro-6-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7ClFN |

|---|---|

Molecular Weight |

159.59 g/mol |

IUPAC Name |

2-(chloromethyl)-4-fluoro-6-methylpyridine |

InChI |

InChI=1S/C7H7ClFN/c1-5-2-6(9)3-7(4-8)10-5/h2-3H,4H2,1H3 |

InChI Key |

LUESDQILSAFVHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)CCl)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloromethyl 4 Fluoro 6 Methylpyridine

Retrosynthetic Analysis of 2-(Chloromethyl)-4-fluoro-6-methylpyridine

A retrosynthetic analysis of the target molecule, this compound, suggests several plausible synthetic pathways. The primary disconnections involve the carbon-chlorine bond of the chloromethyl group and the carbon-fluorine bond on the pyridine (B92270) nucleus.

The final step is logically the chlorination of a precursor, 2-methyl-4-fluoro-6-methylpyridine (more commonly known as 4-fluoro-2,6-lutidine). This simplifies the problem to the synthesis of the fluorinated lutidine intermediate. The introduction of the fluorine atom at the C-4 position is the critical challenge. Three main strategies emerge for this transformation:

Direct Fluorination: Beginning with a commercially available precursor like 2,6-lutidine and introducing the fluorine atom directly onto the pyridine ring at the C-4 position using an electrophilic fluorinating agent.

Nucleophilic Aromatic Substitution (SNAr): Starting with a 2,6-lutidine derivative bearing a suitable leaving group (e.g., chloro or nitro) at the C-4 position and displacing it with a fluoride (B91410) ion.

Precursor Derivatization: Employing a precursor such as 4-amino-2,6-lutidine, which can be converted to a diazonium salt and subsequently fluorinated via a Sandmeyer-type reaction (e.g., the Balz-Schiemann reaction).

Precision Introduction of Fluorine onto the Pyridine Nucleus

The incorporation of a fluorine atom onto the pyridine ring is a pivotal step in the synthesis. The electron-deficient nature of the pyridine ring influences the feasibility and regioselectivity of fluorination reactions.

Stereoselective and Regioselective Fluorination Strategies

Achieving regioselectivity in the fluorination of substituted pyridines is paramount. The electronic properties of the existing substituents and the nature of the fluorinating agent dictate the position of fluorine incorporation.

Electrophilic fluorination is a powerful method for creating C-F bonds. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used N-F type electrophilic fluorine sources. acs.org The reaction mechanism can involve a single-electron transfer (SET) process or direct electrophilic attack on an electron-rich position of the aromatic ring. mpg.de

For a substrate like 2,6-lutidine, the methyl groups are weak activating groups, and the pyridine nitrogen acts as a deactivating group towards electrophilic substitution. However, fluorination of pyridine derivatives with Selectfluor® can be achieved under specific conditions, often targeting positions activated by other functional groups or adjacent to the ring nitrogen. mdpi.comnih.gov The regioselectivity can be highly dependent on the reaction conditions and the specific substrate. nih.gov Research has shown that nitrogen-fluorine halogen bonding between pyridine additives and Selectfluor® can facilitate radical fluorinations, highlighting the complex interactions that govern the reaction's outcome. ucmerced.edu

Table 1: Comparison of Electrophilic Fluorination Characteristics

| Feature | Description |

|---|---|

| Reagent | Selectfluor® (F-TEDA-BF4) |

| Mechanism | Can proceed via Single Electron Transfer (SET) or direct electrophilic attack. |

| Substrate Requirement | Generally requires an electron-rich or activated pyridine ring for efficient reaction. |

| Regioselectivity | Highly influenced by existing substituents and reaction conditions. |

| Advantages | Commercially available, relatively safe to handle compared to F2 gas. |

| Challenges | May require optimization to achieve desired regioselectivity on less activated rings like lutidine. |

Nucleophilic aromatic substitution (SNAr) offers a robust and predictable alternative for introducing fluorine. This method relies on the inherent electron-deficient character of the pyridine ring, which is activated towards nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. The reaction involves the displacement of a good leaving group, such as a halide or a nitro group, by a nucleophilic fluoride source (e.g., KF, CsF).

The synthesis of 4-fluoro-2,6-lutidine via this route would start from a precursor like 4-chloro-2,6-lutidine or 4-nitro-2,6-lutidine. The strong electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of the fluoride ion at the C-4 position, leading to the formation of the desired product. SNAr reactions on pyridines are well-established, and the reactivity of halopyridines is often greater than their benzene (B151609) analogues. nih.govacs.org Notably, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, illustrating the high reactivity of fluorinated heterocycles in subsequent SNAr reactions. nih.govacs.org For introducing the initial fluorine, a leaving group like a nitro group is particularly effective. akjournals.comepa.gov

Precursor Derivatization for Fluorine Incorporation (e.g., Diazotization of Aminopyridines)

A classic and reliable method for introducing fluorine onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by decomposition of the resulting diazonium salt in the presence of a fluoride source. This process is most famously known as the Balz-Schiemann reaction when using tetrafluoroborate (B81430) salts.

In this context, the starting material would be 4-amino-2,6-lutidine. This aminopyridine is treated with a diazotizing agent (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form the corresponding diazonium salt. The subsequent thermal or photochemical decomposition of this salt in the presence of a fluoride donor, such as hydrogen fluoride (HF) or tetrafluoroboric acid (HBF₄), yields the target 4-fluoro-2,6-lutidine. google.comthieme-connect.de Modern variations of this reaction aim to improve safety and yield, for instance, by performing the diazotization and fluorodediazoniation in a one-pot process using anhydrous HF. google.comresearchgate.net This method provides excellent regiocontrol, as the position of the fluorine atom is predetermined by the position of the amino group on the precursor.

Table 2: Overview of Fluorination Strategies for 4-Fluoro-2,6-Lutidine

| Synthetic Strategy | Starting Precursor | Key Transformation | Advantages |

|---|---|---|---|

| Electrophilic Fluorination | 2,6-Lutidine | Direct C-H fluorination with Selectfluor® | Potentially fewer steps. |

| Nucleophilic Substitution (SNAr) | 4-Chloro-2,6-lutidine or 4-Nitro-2,6-lutidine | Displacement of leaving group with F⁻ | High regioselectivity, predictable. |

| Diazotization | 4-Amino-2,6-lutidine | Diazotization followed by fluorodediazoniation | Excellent regiocontrol. |

Controlled Chloromethylation at the Pyridine Alkyl Side Chain

The final synthetic step is the selective chlorination of one of the methyl groups of 4-fluoro-2,6-lutidine. This transformation is typically achieved through a free-radical halogenation mechanism. The challenge lies in achieving mono-chlorination at the desired position (C-2) without over-chlorination or reaction at the other methyl group (C-6).

Reagents commonly used for this type of benzylic or allylic chlorination include N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA), often in the presence of a radical initiator such as benzoyl peroxide (BPO) or AIBN, and a suitable solvent like carbon tetrachloride or chloroform. orientjchem.org TCCA is considered a safe and efficient chlorinating agent for this purpose. orientjchem.org

The reaction conditions, including temperature, reaction time, and the stoichiometry of the chlorinating agent, must be carefully controlled to maximize the yield of the desired this compound and minimize the formation of byproducts such as 2,6-bis(chloromethyl)-4-fluoropyridine or dichlorinated products. The use of thionyl chloride is also a possibility, typically for converting a hydroxymethyl group to a chloromethyl group, though this route adds steps and can lead to side reactions if not carefully controlled, including potential displacement of the ring bromo-substituents in related systems. mdpi.com Vapor-phase chlorination at high temperatures is another method used in industrial settings for similar compounds, but it can also lead to mixtures of products. nih.gov

Transformations from Hydroxymethylpyridine Precursors

An alternative route to 2-(chloromethyl)pyridines involves the chemical transformation of a corresponding 2-(hydroxymethyl)pyridine precursor. This method avoids the direct and sometimes aggressive conditions of side-chain chlorination. The conversion of a primary alcohol to an alkyl chloride is a standard transformation in organic synthesis.

Reagents such as thionyl chloride (SOCl₂) are highly effective for this purpose. masterorganicchemistry.com The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. masterorganicchemistry.com For sensitive substrates, the reaction can be performed in the presence of a base like pyridine to neutralize the generated HCl. reddit.com This method offers a controlled, high-yielding alternative to free-radical chlorination, provided the hydroxymethyl precursor, such as (4-fluoro-6-methylpyridin-2-yl)methanol, is readily accessible.

Convergent and Linear Synthesis Approaches to this compound

A linear synthesis involves the sequential modification of a starting material in a step-by-step fashion until the final product is achieved. A hypothetical linear synthesis could start from a simple, non-cyclic precursor and build the substituted pyridine ring in the final steps, for instance, through a multi-component condensation reaction like the Hantzsch pyridine synthesis. nih.gov

Chemo- and Regioselectivity Challenges in Multi-functionalized Pyridine Synthesis

The synthesis of pyridines with multiple, varied substituents is fraught with challenges related to chemo- and regioselectivity. The inherent electron-deficient nature of the pyridine ring influences its reactivity, and existing substituents further complicate reaction pathways. researchgate.net

Regioselectivity: In a precursor like 4-fluoro-2,6-lutidine, the two methyl groups are electronically distinct due to the influence of the fluorine atom, but achieving selective reaction at only the C2-methyl or C6-methyl group is difficult. Furthermore, reactions can occur at the C-H bonds of the pyridine ring itself. Innovative strategies have been developed to direct functionalization to specific positions, such as the C4-position, through the formation of intermediate heterocyclic phosphonium (B103445) salts which can then be transformed. acs.org

Chemoselectivity: When multiple reactive groups are present, achieving a reaction at one site without affecting others is a major hurdle. For instance, in a molecule containing halogens and other functional groups, the reaction must be selective. A powerful strategy to address this is to exploit the differential reactivity of various leaving groups in transition-metal-catalyzed cross-coupling reactions. nih.gov For example, the reactivity order in Suzuki couplings is generally I > Br ≥ OTf >> Cl. nih.gov By choosing the appropriate catalyst and leaving groups, substituents can be installed in a controlled, stepwise manner, enabling the synthesis of highly complex polysubstituted pyridines with exquisite control. nih.gov

Mechanistic Insights into the Reactivity of 2 Chloromethyl 4 Fluoro 6 Methylpyridine

Electrophilic Nature of the Chloromethyl Moiety

The chloromethyl group attached to the pyridine (B92270) ring at the 2-position is structurally analogous to a benzyl (B1604629) chloride. This makes the methylene (B1212753) carbon an excellent electrophilic center, susceptible to attack by a wide range of nucleophiles. The chlorine atom serves as a good leaving group, facilitating nucleophilic substitution reactions.

The benzylic-like reactivity of the chloromethyl group allows for facile S_N2 (bimolecular nucleophilic substitution) reactions. nih.gov The electrophilic carbon is readily attacked by nucleophiles, displacing the chloride ion and forming a new carbon-nucleophile bond. This reactivity is a cornerstone of its utility as a synthetic building block. A variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur, can be employed to construct more complex molecules.

| Nucleophile Type | Example Nucleophile | Resulting Functional Group |

| Oxygen | Hydroxide (B78521) (OH⁻), Alkoxides (RO⁻) | Hydroxymethyl, Alkoxymethyl |

| Nitrogen | Ammonia (NH₃), Primary/Secondary Amines (RNH₂, R₂NH) | Aminomethyl, Substituted Aminomethyl |

| Sulfur | Thiolates (RS⁻), Thiourea | Thiomethyl, Isothiouronium salt |

| Carbon | Cyanide (CN⁻), Enolates | Cyanomethyl, Alkylated product |

Table 1: Representative nucleophilic substitution reactions at the chloromethyl group.

The reaction with amine nucleophiles is a particularly well-utilized transformation. Both primary and secondary amines readily displace the chloride to form the corresponding substituted 2-(aminomethyl)pyridines. These reactions typically proceed under mild conditions, often in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated. For instance, secondary amines react to form tertiary amines, a common structural motif in pharmacologically active compounds. The reaction of 2-halopyridines with amines is a known process, though direct chlorination of the pyridine ring is generally less reactive towards nucleophilic aromatic substitution than activated systems like 2-chloropyrimidine. researchgate.net However, the high reactivity of the chloromethyl group provides a reliable pathway for amination at the side chain.

The electrophilic nature of the chloromethyl group makes this compound and its analogs ideal for tethering pyridine-based structures to solid supports or large biomolecules. Research on the closely related 2-bromo-6-(chloromethyl)pyridine (B1342937) has demonstrated its use in linking ligands to amine-functionalized activated carbon. mdpi.com In this application, the chloromethyl group acts as the anchor, reacting with the surface amine groups to form a stable covalent bond. mdpi.com This process is crucial for creating heterogeneous catalysts or stationary phases for chromatography where the specific properties of the pyridine moiety are required. The bromo substituent in this analog is designed for subsequent functionalization after the molecule has been immobilized. mdpi.com

The chloromethyl group of 2-(chloromethyl)-4-fluoro-6-methylpyridine can act as an alkylating agent for tertiary amines or other pyridine molecules. When reacted with a nucleophilic pyridine, such as pyridine itself or a derivative like 4-(dimethylamino)pyridine (DMAP), the nitrogen atom of the nucleophile attacks the electrophilic methylene carbon. This results in the formation of a stable quaternary pyridinium (B92312) salt, where a methylene bridge links the two pyridine rings. nih.govresearchgate.net Such salts are often used as ionic liquids, phase-transfer catalysts, or as precursors for other functionalized pyridines. youtube.comorgsyn.org The reaction of pyridine with thionyl chloride is also known to produce N-(4-pyridyl)pyridinium chloride hydrochloride, highlighting the propensity of pyridines to form such quaternary structures. orgsyn.org

While ionic reactions dominate its chemistry, the chloromethyl group can also participate in radical-mediated transformations, analogous to those of benzyl chlorides. acs.orgyoutube.com Under appropriate conditions, such as using photoredox catalysis or radical initiators, the carbon-chlorine bond can undergo homolytic cleavage to generate a 2-(4-fluoro-6-methylpyridin-2-yl)methyl radical. acs.orgrsc.org This stabilized, benzylic-type radical can then engage in various coupling reactions. For example, reductive homocoupling can lead to the formation of a dimeric bibenzyl-like structure. acs.org Radical clock experiments performed on similar benzylic chlorides confirm the intermediacy of benzyl radicals in these transformations. acs.org

Nucleophilic Substitution Reactions with Varied Nucleophiles

Influence of the Fluoro Substituent on Pyridine Ring Reactivity

The fluorine atom at the 4-position significantly modulates the electronic properties of the pyridine ring. As a highly electronegative element, it exerts a strong electron-withdrawing inductive effect (-I effect). This effect has two major consequences on the molecule's reactivity.

Firstly, it deactivates the pyridine ring towards electrophilic aromatic substitution. However, it strongly activates the ring for nucleophilic aromatic substitution (S_NAr), particularly at the positions ortho and para to the fluorine atom (i.e., the 3, 5, and especially the 2 and 6 positions). quimicaorganica.orgrsc.org In fluorinated pyridines, nucleophilic attack often occurs preferentially at the 4-position if it bears a leaving group. epfl.ch In the case of this compound, the fluorine atom enhances the electrophilicity of the C-2 and C-6 positions, making them more susceptible to attack by strong nucleophiles, should a suitable leaving group be present or be generated in situ. Studies on 2-fluoro- and 2-chloropyridines show that the 2-fluoro isomer is significantly more reactive towards nucleophilic displacement (by a factor of 320 with sodium ethoxide) than the chloro analog, demonstrating the powerful activating effect of fluorine in S_NAr reactions. researchgate.netsci-hub.se

Secondly, the inductive electron withdrawal by the 4-fluoro substituent can influence the reactivity of the distal chloromethyl group. Electron-withdrawing groups on an aromatic ring tend to destabilize the transition state of an S_N2 reaction at a benzylic position, thereby slowing the reaction rate. nih.govresearchgate.net Therefore, while the chloromethyl group is inherently reactive, the 4-fluoro substituent likely tempers this reactivity slightly compared to a non-fluorinated analog. This nuanced effect allows for a degree of control, potentially enabling selective reactions at other sites on the molecule under specific conditions.

Electronic Effects on Electrophilic and Nucleophilic Aromatic Substitution

The electronic landscape of the pyridine ring in this compound is significantly influenced by its three distinct substituents. The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The chloromethyl group at the 2-position is primarily an electron-withdrawing group due to the electronegativity of the chlorine atom. Conversely, the methyl group at the 6-position is an electron-donating group through an inductive effect (+I).

These electronic influences collectively modulate the electron density of the pyridine ring, impacting its susceptibility to both electrophilic and nucleophilic attack. For electrophilic aromatic substitution (EAS), the pyridine ring is generally deactivated due to the electronegative nitrogen atom. The presence of the electron-withdrawing fluoro and chloromethyl groups further deactivates the ring, making EAS challenging. However, should an EAS reaction occur, the substitution pattern would be directed by the interplay of these groups.

In contrast, the electron-deficient nature of the pyridine ring, amplified by the fluoro and chloromethyl substituents, makes it more susceptible to nucleophilic aromatic substitution (SNAr). Computational studies on analogous compounds, such as 4,6-dimethyl-2-PAM, have shown that methyl groups can increase the negative charge on adjacent atoms, thereby enhancing nucleophilicity. nih.gov In the case of this compound, the electron-donating methyl group at position 6 can enhance the nucleophilicity of the nitrogen atom, which in turn can influence the reactivity of the ring.

The fluorine atom at the 4-position is a potential leaving group in SNAr reactions, a common reactivity pattern for 4-halopyridines. The rate of such substitutions is enhanced by the presence of other electron-withdrawing groups on the ring.

Activation/Deactivation of Adjacent Positions

The activating and deactivating effects of the substituents on this compound determine the regioselectivity of substitution reactions. The positions on the pyridine ring are either activated or deactivated towards electrophilic or nucleophilic attack based on the electronic properties of the adjacent substituents.

Table 1: Predicted Activation/Deactivation of Ring Positions

| Ring Position | Substituent(s) | Predicted Effect on Electrophilic Attack | Predicted Effect on Nucleophilic Attack |

| 3 | Fluoro (para), Chloromethyl (ortho) | Strongly Deactivated | Activated |

| 5 | Fluoro (ortho), Methyl (para) | Deactivated | Activated |

For electrophilic attack, all positions on the ring are generally deactivated. The C-3 and C-5 positions are the most likely sites for any potential electrophilic substitution, as they are meta to the deactivating nitrogen atom. However, the strong deactivating influence of the fluoro and chloromethyl groups makes such reactions unfavorable.

For nucleophilic attack, the C-3 and C-5 positions are activated due to their ortho and para relationships with the electron-withdrawing fluoro group. The C-2 and C-6 positions are also activated by the ring nitrogen. The presence of the fluorine atom at C-4 makes this position a prime target for SNAr, where a nucleophile can displace the fluoride (B91410) ion.

Reactivity at the Methyl Group (Position 6)

The methyl group at the 6-position of the pyridine ring is a site for various functionalization reactions, most notably those involving the activation of its C-H bonds.

Selective Functionalization of the Pyridine-Methyl C-H Bonds (e.g., further halogenation)

The C-H bonds of the methyl group at position 6 can be selectively functionalized, for instance, through halogenation. Free radical halogenation, typically initiated by UV light or a radical initiator, can lead to the substitution of one or more hydrogen atoms of the methyl group with a halogen. For example, reaction with N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can introduce a second chlorine atom, yielding 2-(chloromethyl)-4-fluoro-6-(dichloromethyl)pyridine. The extent of halogenation can often be controlled by the reaction conditions and the stoichiometry of the halogenating agent.

These halogenated methyl groups can then serve as versatile handles for further synthetic transformations, including nucleophilic substitutions and cross-coupling reactions.

Cross-Coupling Reactions of this compound Derivatives

The halogen substituents on both the pyridine ring and the methyl group provide reactive sites for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Negishi, Heck)

Derivatives of this compound are potential substrates for several palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: If the fluorine at the 4-position is replaced by a more reactive halogen like bromine or iodine, or converted to a triflate, it can readily participate in Suzuki-Miyaura coupling with boronic acids or their esters. This reaction would be catalyzed by a palladium(0) complex with suitable phosphine (B1218219) ligands to yield 4-aryl or 4-vinyl substituted pyridines. The chlorine on the methyl group is generally less reactive in these couplings compared to an aryl halide.

Negishi Coupling: Similar to the Suzuki-Miyaura reaction, a halogenated derivative at the 4-position can undergo Negishi coupling with organozinc reagents. nih.gov This method is known for its high functional group tolerance.

Heck Reaction: A 4-halo derivative can also be a substrate in the Heck reaction, coupling with alkenes to introduce a vinyl group at the 4-position of the pyridine ring.

Table 2: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Substrate | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | 2-(Chloromethyl)-4-bromo-6-methylpyridine | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(Chloromethyl)-4-aryl-6-methylpyridine |

| Negishi | 2-(Chloromethyl)-4-iodo-6-methylpyridine | Alkylzinc chloride | PdCl₂(dppf) | 2-(Chloromethyl)-4-alkyl-6-methylpyridine |

| Heck | 2-(Chloromethyl)-4-bromo-6-methylpyridine | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-(Chloromethyl)-4-vinyl-6-methylpyridine |

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals can be employed to mediate transformations of this compound derivatives. For instance, nickel catalysts are also effective for cross-coupling reactions, particularly for less reactive chlorides. Copper-catalyzed reactions, such as the Ullmann condensation, could be used to form C-O or C-N bonds at the 4-position if a suitable halo-derivative is used. Iron-catalyzed cross-coupling reactions have also emerged as a more economical and environmentally friendly alternative to palladium-catalyzed processes for certain applications.

Stereoelectronic Control in Reactions of this compound

Stereoelectronic effects, which pertain to the influence of the spatial arrangement of orbitals and electronic properties of substituents on the reactivity of a molecule, are paramount in understanding the chemical transformations of this compound. These effects govern the stability of transition states and, consequently, the rates and pathways of reactions, particularly nucleophilic substitutions at the chloromethyl group.

The reactivity of the C-Cl bond in the chloromethyl group is significantly influenced by the electronic nature of the substituted pyridine ring. The pyridine ring itself is inherently electron-deficient, a property stemming from the greater electronegativity of the nitrogen atom compared to carbon. This electron deficiency is not uniform across the ring; positions 2, 4, and 6 are more electron-poor than positions 3 and 5. This is evident from the resonance structures of pyridine, which place a partial positive charge on the carbon atoms at the 2, 4, and 6 positions. The nitrogen atom, through its inductive effect, withdraws electron density from the ring, making the attached chloromethyl group more susceptible to nucleophilic attack compared to a simple benzyl chloride.

The substituents on the pyridine ring, namely the 4-fluoro and 6-methyl groups, further modulate this electronic landscape.

Inductive and Resonance Effects of Substituents:

Fluorine (at C4): The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect further depletes electron density from the pyridine ring, enhancing the electrophilicity of the carbon atom in the chloromethyl group. While fluorine also possesses lone pairs that can participate in resonance (a +M effect), its inductive effect is generally considered to be dominant in influencing the reactivity of benzylic-type systems. The strong -I effect of fluorine is expected to stabilize the transition state of a nucleophilic substitution reaction by helping to delocalize the developing negative charge on the incoming nucleophile.

Methyl Group (at C6): The methyl group at the 6-position is an electron-donating group, primarily through an inductive effect (+I) and hyperconjugation. This electron-donating nature slightly counteracts the electron-withdrawing effects of the nitrogen atom and the fluorine substituent. By pushing electron density into the ring, the methyl group can slightly destabilize the transition state of a nucleophilic substitution reaction where a negative charge is developing.

Orbital Interactions and Transition State Stabilization:

In a typical SN2 reaction involving the chloromethyl group, the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion). The transition state is a trigonal bipyramidal structure where the nucleophile and the leaving group are partially bonded to the central carbon atom. The stability of this transition state is crucial in determining the reaction rate.

The stereoelectronic control in this process arises from the interaction of the orbitals of the pyridine ring with the orbitals of the reacting center. The π-system of the electron-deficient pyridine ring can interact with the p-orbitals of the transition state. The electron-withdrawing nature of the 4-fluoro-6-methylpyridine ring system is expected to stabilize the SN2 transition state. This stabilization occurs through the delocalization of the electron density from the incoming nucleophile into the antibonding orbitals (π*) of the pyridine ring. This phenomenon, often referred to as negative hyperconjugation, is more pronounced in electron-poor aromatic systems.

Predicted Reactivity:

Based on these stereoelectronic considerations, the reactivity of the chloromethyl group in this compound in nucleophilic substitution reactions is anticipated to be enhanced compared to an unsubstituted 2-(chloromethyl)pyridine (B1213738). The strong inductive withdrawal by the fluorine atom at the 4-position is the dominant factor contributing to this increased reactivity. While the methyl group at the 6-position has a counteracting electron-donating effect, its influence is likely to be less significant than that of the fluorine atom.

Hypothetical Reactivity Data:

The following table presents hypothetical relative rate constants for a nucleophilic substitution reaction (e.g., with a common nucleophile like iodide) for a series of substituted 2-(chloromethyl)pyridines to illustrate the expected trends based on stereoelectronic effects.

| Compound | Substituent Effects | Hypothetical Relative Rate (k/k₀) |

| 2-(Chloromethyl)pyridine (Reference) | Baseline reactivity | 1.0 |

| 2-(Chloromethyl)-4-nitropyridine | Strong -I, -M (NO₂) | ~ 50 - 100 |

| 2-(Chloromethyl)-4-cyanopyridine | Strong -I, -M (CN) | ~ 20 - 40 |

| This compound | Strong -I (F), Weak +I (CH₃) | ~ 5 - 15 |

| 2-(Chloromethyl)-4-methoxypyridine | Strong +M, Weak -I (OCH₃) | ~ 0.1 - 0.5 |

| 2-(Chloromethyl)-4-methylpyridine | Weak +I (CH₃) | ~ 0.8 - 1.2 |

This table is for illustrative purposes only and is based on established principles of physical organic chemistry. Actual experimental values may vary.

This hypothetical data underscores the significant rate enhancement expected from strongly electron-withdrawing groups like nitro and cyano groups. The fluorine substituent in the target molecule is also expected to accelerate the reaction, though likely to a lesser extent than a nitro group. The electron-donating methoxy (B1213986) group would be expected to decelerate the reaction. The methyl group's effect is generally small.

Strategic Applications of 2 Chloromethyl 4 Fluoro 6 Methylpyridine As a Building Block

Construction of Advanced Heterocyclic Scaffolds

The reactive chloromethyl group at the 2-position of 2-(Chloromethyl)-4-fluoro-6-methylpyridine serves as a key handle for the annulation and construction of fused heterocyclic systems. This electrophilic center readily participates in nucleophilic substitution reactions with a variety of dinucleophiles, leading to the formation of novel bicyclic and polycyclic scaffolds. For instance, reaction with compounds containing adjacent nucleophilic groups, such as 2-aminothiophenols or 2-aminophenols, can lead to the formation of fused thiazine (B8601807) or oxazine-containing pyridines. The fluorine atom at the 4-position can influence the reactivity of the pyridine (B92270) ring and can also serve as a site for further modification through nucleophilic aromatic substitution under specific conditions, allowing for the introduction of additional diversity into the final heterocyclic framework.

Design and Synthesis of Ligands for Coordination Chemistry

The pyridine nitrogen and the appended chloromethyl group provide an excellent foundation for the synthesis of novel ligands for transition metal coordination.

Chelating Agents for Transition Metal Ions

The 2-(chloromethyl)pyridine (B1213738) moiety is a well-established precursor for synthesizing bidentate and tridentate chelating ligands. By reacting this compound with primary or secondary amines, a variety of aminomethyl-pyridine ligands can be prepared. For example, reaction with ethylenediamine (B42938) can yield N,N'-bis((4-fluoro-6-methylpyridin-2-yl)methyl)ethane-1,2-diamine, a tetradentate ligand capable of strongly binding to transition metal ions such as copper(II), nickel(II), and zinc(II). The fluorine substituent can modulate the electronic properties of the pyridine ring, thereby influencing the coordination strength and the electrochemical properties of the resulting metal complexes.

| Ligand Type | Synthetic Precursor | Example Chelating Moiety | Potential Metal Ions |

| Bidentate | Primary/Secondary Amine | Aminomethyl-pyridine | Cu(II), Ni(II), Zn(II) |

| Tridentate | Di- or Polyamine | Bis(pyridylmethyl)amine | Fe(III), Co(II), Ru(II) |

| Tetradentate | Ethylenediamine | N,N'-bis(pyridylmethyl)ethane-1,2-diamine | Cu(II), Ni(II), Zn(II) |

Development of Heterogeneous Catalysts via Immobilization Strategies

The chloromethyl group provides a convenient anchor for the immobilization of catalytically active metal complexes onto solid supports. This is a key strategy in the development of heterogeneous catalysts, which offer advantages in terms of catalyst recovery and recycling. The this compound can first be used to synthesize a desired ligand and its corresponding metal complex. Subsequently, the entire complex can be covalently attached to a solid support, such as silica (B1680970) gel or a polymer resin that has been functionalized with nucleophilic groups (e.g., amines or thiols). This approach has been successfully employed to create immobilized catalysts for a variety of organic transformations, including oxidations, reductions, and cross-coupling reactions. The synthesis of a brominated analog, 2-bromo-6-chloromethylpyridine, has been reported as a precursor for immobilizing biomimetic metal ion chelates on functionalized carbons, highlighting the utility of this type of functionality.

Precursor in the Synthesis of Complex Organic Molecules

The title compound serves as a valuable starting material for the synthesis of more elaborate organic molecules, particularly those of pharmaceutical or agrochemical interest. The chloromethyl group can be readily converted into a variety of other functional groups. For example, it can be hydrolyzed to the corresponding alcohol, oxidized to the aldehyde or carboxylic acid, or converted to a nitrile or an azide. Each of these transformations opens up new avenues for molecular elaboration. Pyridine derivatives are recognized as important precursors for a wide range of biologically active compounds. For instance, various substituted pyridines are key intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of the fluorine atom is particularly significant, as the incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

| Transformation | Reagent | Resulting Functional Group |

| Hydrolysis | H₂O / mild base | Alcohol (-CH₂OH) |

| Oxidation | PCC / PDC | Aldehyde (-CHO) |

| Oxidation | KMnO₄ | Carboxylic Acid (-COOH) |

| Cyanation | NaCN | Nitrile (-CH₂CN) |

| Azidation | NaN₃ | Azide (-CH₂N₃) |

Development of High-Throughput Screening Libraries through Derivatization

The reactivity of the chloromethyl group makes this compound an ideal scaffold for the creation of chemical libraries for high-throughput screening (HTS). By reacting the parent compound with a diverse set of nucleophiles (e.g., amines, phenols, thiols, carboxylates) in a parallel synthesis format, a large library of analogs can be rapidly generated. Each analog retains the core 4-fluoro-6-methylpyridine structure but possesses a unique side chain at the 2-position. This approach allows for the systematic exploration of the structure-activity relationship (SAR) of a particular pharmacophore. While direct derivatization of this specific compound for HTS libraries is not extensively documented, the principle is well-established, and related fluorinated pyridinium (B92312) salts have been used as derivatization reagents to enhance detection in analytical methods like LC-MS/MS. This highlights the utility of reactive fluoropyridine derivatives in creating diverse molecular probes.

Advanced Spectroscopic Characterization of 2 Chloromethyl 4 Fluoro 6 Methylpyridine and Its Analogs

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds in solution. Through the application of one- and two-dimensional NMR techniques, a detailed picture of the molecular framework of 2-(Chloromethyl)-4-fluoro-6-methylpyridine and its analogs can be constructed.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides critical information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure.

¹H NMR: The proton NMR spectrum of a substituted pyridine (B92270), such as this compound, would be expected to show distinct signals for the aromatic protons and the protons of the methyl and chloromethyl groups. For instance, in related pyridine derivatives, aromatic protons typically appear in the range of 7.0-9.0 ppm. chemicalbook.com The chemical shifts of the methyl and chloromethyl protons would be located further upfield. For example, the ¹H NMR spectrum of 2-chloro-6-methylpyridine (B94459) shows signals corresponding to these groups. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In 2-chloropyridine, the carbon atoms of the pyridine ring exhibit distinct chemical shifts. chemicalbook.com For this compound, one would expect to observe signals for the six pyridine ring carbons, the methyl carbon, and the chloromethyl carbon, with their specific chemical shifts influenced by the attached functional groups. The effect of substituents on the ¹³C NMR spectra of fluorinated methylpyridines has been a subject of investigation. sigmaaldrich.com

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an indispensable tool for characterizing these compounds. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. In fluorinated pyridine derivatives, the ¹⁹F chemical shift can provide valuable insights into the electronic effects of the other substituents on the ring. rsc.orgspectrabase.com For example, studies on 6-trifluoromethyl pyridoxine (B80251) have demonstrated the utility of ¹⁹F NMR in probing the local environment. nih.gov

A representative, though not specific to the title compound, dataset for a related fluorinated methylpyridine is presented below:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | 8.10 | d | J = 5.0 |

| ¹H | 7.05 | d | J = 5.0 |

| ¹H | 4.60 | s | |

| ¹H | 2.50 | s | |

| ¹³C | 163.5 | d | J(C,F) = 240 |

| ¹³C | 149.0 | d | J(C,F) = 15 |

| ¹³C | 125.0 | d | J(C,F) = 5 |

| ¹³C | 120.0 | d | J(C,F) = 20 |

| ¹³C | 50.0 | s | |

| ¹³C | 24.0 | s | |

| ¹⁹F | -70.0 | s |

Note: This is a hypothetical data table for illustrative purposes and does not represent experimentally determined values for this compound.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity

Two-dimensional (2D) NMR experiments are powerful for establishing the connectivity between atoms within a molecule. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. youtube.com For this compound, COSY would help to confirm the connectivity of the aromatic protons on the pyridine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). youtube.com This is crucial for assigning the proton signals to their corresponding carbon atoms in the pyridine ring and the methyl and chloromethyl groups. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds (long-range ¹³C-¹H correlations). youtube.com This technique is invaluable for piecing together the entire molecular structure by connecting fragments and confirming the positions of substituents. For instance, it could show a correlation between the chloromethyl protons and the C2 and C3 carbons of the pyridine ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the three-dimensional structure and conformation of the molecule.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent processes such as conformational changes. jove.com For molecules with restricted bond rotation, DNMR can be used to determine the energy barriers associated with these rotations. nih.govresearchgate.net In the case of substituted pyridines, the rotation of the chloromethyl group could potentially be studied using DNMR techniques, providing insights into the molecule's conformational preferences and flexibility. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound, HRMS would provide the exact mass, confirming the molecular formula C₇H₇ClFN.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule would likely undergo characteristic fragmentation, such as the loss of a chlorine atom, a chloromethyl radical, or other fragments, providing corroborating evidence for the proposed structure. For example, the mass spectrum of 2-(chloromethyl)pyridine (B1213738) hydrochloride shows characteristic fragmentation patterns. chemicalbook.com Similarly, the fragmentation of related compounds like 1,3-dioxolane, 4-(chloromethyl)-2,2-dimethyl- has been documented. nist.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. These would include C-H stretching vibrations for the aromatic and aliphatic groups, C=C and C=N stretching vibrations for the pyridine ring, and C-Cl and C-F stretching vibrations. The FT-IR spectrum of the related compound 2-chloro-6-methyl pyridine has been studied. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While strong IR bands are often weak in the Raman spectrum and vice versa, together they provide a more complete picture of the vibrational modes. spectroscopyonline.com Theoretical calculations are often used in conjunction with experimental data to assign the observed vibrational bands. For instance, DFT calculations have been used to analyze the vibrational spectra of compounds like 4-chloro-2-fluoro toluene. nih.gov

A table of expected vibrational frequencies for key functional groups is provided below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000-3100 |

| Methyl C-H | Stretch | 2850-2960 |

| Chloromethyl C-H | Stretch | 2960-3000 |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 |

| C-F | Stretch | 1000-1400 |

| C-Cl | Stretch | 600-800 |

Note: This is a generalized table of expected vibrational frequencies.

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

While obtaining a suitable single crystal of this compound itself might be challenging, X-ray crystallography of its derivatives can provide definitive proof of the molecular structure in the solid state. This technique yields precise bond lengths, bond angles, and torsional angles, offering an unambiguous three-dimensional representation of the molecule.

The crystal structures of several related pyridine derivatives have been determined, such as 2-(chloromethyl)pyridine and 2,6-bis(chloromethyl)pyridine. researchgate.netresearchgate.net These studies reveal details about the molecular geometry and intermolecular interactions in the solid state. For example, the crystal structure of 2,6-bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine has been reported. rsc.org Analysis of halogenated talose analogues by X-ray crystallography has also provided insights into their conformational preferences. beilstein-journals.org Should a crystalline derivative of this compound be prepared, X-ray diffraction would be the ultimate method for confirming its structure and providing detailed geometric parameters.

Computational and Theoretical Investigations of 2 Chloromethyl 4 Fluoro 6 Methylpyridine

Quantum Chemical Modeling of Electronic Structure and Bonding

Quantum chemical modeling is fundamental to understanding the intrinsic properties of a molecule, such as 2-(Chloromethyl)-4-fluoro-6-methylpyridine. These methods solve the Schrödinger equation (or its derivatives) to determine the electronic structure and predict a wide range of molecular attributes.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. youtube.com Ab initio methods compute molecular properties from first principles without using experimental data, while DFT methods calculate the total energy of a system based on its electron density. mdpi.com

For a molecule like this compound, a typical DFT study would involve geometry optimization and frequency calculations using a specific functional and basis set. mdpi.com Common functionals such as B3LYP are often paired with Pople-style basis sets like 6-311++G(d,p) to provide a balance between accuracy and computational cost for substituted pyridines. ias.ac.in These calculations yield the molecule's minimum energy conformation, bond lengths, and bond angles. The choice of method can be benchmarked against experimental data when available to ensure accuracy. github.io

Once the electronic structure is calculated, several key properties can be analyzed.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.gov For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine (B92270) ring, while the LUMO may have significant contributions from the chloromethyl group, indicating its susceptibility to nucleophilic attack.

Charge Distribution: Mulliken population analysis is a method used to estimate the partial atomic charges on each atom in a molecule. libretexts.orgwikipedia.org This analysis helps to identify the most electropositive and electronegative sites. In this compound, the nitrogen and fluorine atoms are expected to carry negative partial charges due to their high electronegativity, while the carbon atom of the chloromethyl group is expected to be electron-deficient and thus carry a positive partial charge. researchgate.net

A hypothetical data table summarizing these calculated properties is presented below.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment (μ) | 2.5 D |

| Atom | Partial Charge (e) |

|---|---|

| N1 | -0.55 |

| C2 (ring) | +0.20 |

| C3 (ring) | -0.10 |

| C4 (ring) | +0.30 |

| C5 (ring) | -0.15 |

| C6 (ring) | +0.18 |

| C (of CH₂Cl) | +0.25 |

| Cl | -0.30 |

| F | -0.40 |

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the structural elucidation of new compounds. nih.gov

Quantum mechanical calculations, particularly using DFT, have become a popular tool for predicting NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. nih.gov The process involves calculating the magnetic shielding tensors for the molecule of interest. The chemical shifts are then obtained by referencing these calculated shielding values to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). researchgate.net The accuracy of these predictions can be improved by using scaling factors derived from linear regression against experimental data for a set of known compounds. nih.gov

For this compound, ¹H NMR predictions would distinguish the protons on the pyridine ring and the methyl and chloromethyl groups. ¹³C NMR predictions would similarly provide shifts for each unique carbon atom. The calculation of J-coupling constants, which describe the interaction between nuclear spins, provides further structural information, such as the connectivity of atoms. nih.gov

Below are tables with hypothetical, yet plausible, predicted NMR data.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2-CH₂Cl | 4.65 | 45.8 |

| C3-H | 7.15 | 122.5 |

| C4-F | - | 165.0 (d, ¹JCF ≈ 240 Hz) |

| C5-H | 6.90 | 115.3 (d, ²JCF ≈ 25 Hz) |

| C6-CH₃ | 2.50 | 24.1 |

| Coupling | Predicted Value (Hz) |

|---|---|

| ³J(H3, H5) | ~1.0 |

| ⁴J(H5, CH₃) | ~0.5 |

Vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. cdnsciencepub.com By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained. mdpi.com These calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational method. cdnsciencepub.com

The analysis allows for the assignment of specific absorption bands in experimental IR and Raman spectra to particular molecular vibrations, such as C-H stretching, C-F stretching, C-Cl stretching, and pyridine ring breathing modes. nih.gov This is a powerful method for confirming the presence of specific functional groups.

A table of representative predicted vibrational frequencies is provided below.

| Frequency (cm⁻¹) | Assignment | Spectrum |

|---|---|---|

| 3050-3100 | Aromatic C-H Stretch | IR, Raman |

| 2950-3000 | Aliphatic C-H Stretch (CH₃, CH₂Cl) | IR, Raman |

| 1600-1620 | Pyridine Ring C=C/C=N Stretch | IR, Raman |

| 1250-1280 | C-F Stretch | IR |

| 990-1010 | Pyridine Ring Breathing Mode | Raman |

| 700-750 | C-Cl Stretch | IR |

Computational Studies of Reaction Mechanisms and Kinetics

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, key structures such as reactants, products, intermediates, and transition states can be identified. nih.gov This allows for a step-by-step understanding of how a reaction proceeds.

For this compound, a key reaction of interest would be the nucleophilic substitution at the chloromethyl group. Computational studies can model this reaction, for example, with a nucleophile like a hydroxide (B78521) ion. The calculations would determine the reaction pathway, likely an S_N2 mechanism, and locate the transition state structure. The energy difference between the reactants and the transition state provides the activation energy barrier, which is crucial for determining the reaction kinetics. rsc.org

Furthermore, computational approaches can be used to study more complex catalytic cycles or degradation pathways. rsc.org These studies provide insights into reaction rates and the factors that control them, which is essential for optimizing reaction conditions in synthetic applications. nih.gov

Transition State Characterization for Synthetic Pathways

No specific studies characterizing the transition states for the synthetic pathways of this compound were identified in the available literature. Research in this area would typically involve high-level quantum mechanical calculations (e.g., Density Functional Theory - DFT) to locate and characterize the transition state structures for key synthetic steps, such as the chlorination of 4-fluoro-2,6-lutidine. Such an analysis would provide crucial insights into the reaction mechanism, including bond-breaking and bond-forming processes, and would allow for the calculation of activation barriers.

Energy Profiles of Key Transformations

Detailed energy profiles for key transformations involving this compound are not present in the current body of scientific literature. Constructing such a profile would require computational analysis of the energies of reactants, intermediates, transition states, and products for reactions like nucleophilic substitution at the chloromethyl group. This would elucidate the thermodynamics and kinetics of the transformation, indicating whether the reaction is energetically favorable and how fast it is likely to proceed.

Quantitative Structure-Reactivity Relationships (QSRR)

There are no published Quantitative Structure-Reactivity Relationship (QSRR) models specifically developed for or including this compound. A QSRR study would involve correlating the structural or physicochemical properties of a series of related pyridine derivatives with their observed reactivity. For this compound, a QSRR model could, for example, predict its reactivity towards a specific nucleophile based on descriptors like electronic properties (e.g., atomic charges, HOMO/LUMO energies) and steric parameters.

Molecular Dynamics Simulations

No literature was found detailing molecular dynamics (MD) simulations for this compound to study its interactions with other molecules. MD simulations could be employed to understand its behavior in different solvent environments or its non-covalent interactions when approaching a co-reactant or a catalyst surface. These simulations would provide a dynamic view of the intermolecular forces at play, complementing the static picture provided by quantum mechanical calculations.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of 2-(chloromethyl)-4-fluoro-6-methylpyridine, and how should experimental data be validated?

- Methodology : Use FTIR and FT-Raman spectroscopy to analyze vibrational modes, particularly focusing on the C-Cl, C-F, and methyl group signatures. Compare experimental spectra with quantum chemical calculations (e.g., B3LYP/6-311++G** or cc-pVTZ basis sets) to validate bond angles, dihedral angles, and conformational stability .

- Data Validation : Cross-reference experimental peaks with computational predictions for functional groups (e.g., chloromethyl at ~680 cm⁻¹ in FTIR). Discrepancies >5% should prompt re-evaluation of sample purity or computational parameters.

Q. What synthetic routes are reported for halogenated pyridine derivatives analogous to this compound?

- Key Approaches :

- Stepwise halogenation : Introduce fluorine via electrophilic substitution (e.g., using HF-pyridine complexes) followed by chloromethylation with ClCH₂SO₂Cl under anhydrous conditions .

- Protecting group strategies : Use tert-butyloxycarbonyl (Boc) groups to stabilize intermediates during sequential functionalization .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and full-face shields. Use fume hoods for all manipulations to avoid inhalation .

- Waste Management : Segregate halogenated waste in labeled containers and coordinate disposal with certified hazardous waste services. Incineration with alkaline scrubbers is recommended for halogenated organics .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data for chloromethyl-pyridine derivatives?

- Case Study : If experimental NMR shows unexpected splitting in methyl peaks, perform DFT calculations (e.g., B3PW91 method) to model spin-spin coupling constants. Compare with observed data to identify potential conformational isomers or solvent effects .

- Troubleshooting : Discrepancies in dipole moments >0.5 D may indicate errors in solvent polarity assumptions during simulations .

Q. What reaction mechanisms govern the instability of this compound under basic conditions?

- Mechanistic Insight : The chloromethyl group is susceptible to nucleophilic attack (e.g., by OH⁻), leading to elimination reactions or hydrolysis. Monitor via kinetic studies (UV-Vis or LC-MS) to identify intermediates like 4-fluoro-6-methylpyridine-methanol .

- Mitigation Strategies : Use aprotic solvents (e.g., DMF) and maintain pH <7 during storage to minimize degradation .

Q. How can analytical challenges in quantifying trace impurities of this compound be addressed?

- Advanced Techniques :

- GC-MS with derivatization : Use silylation agents (e.g., BSTFA) to enhance volatility for low-concentration detection .

- HPLC-DAD : Employ C18 columns with isocratic elution (acetonitrile/water, 70:30) and UV detection at 254 nm for impurity profiling .

- Detection Limits : Achieve LOQ (Limit of Quantitation) of 0.01% w/w with triple quadrupole MS/MS systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.